

Spectroscopic data of 2-Amino-4,6-dichlorobenzothiazole (NMR, IR, Mass)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-4,6-dichlorobenzothiazole
Cat. No.:	B098057

[Get Quote](#)

Spectroscopic Profile of 2-Aminobenzothiazoles: A Technical Guide

Disclaimer: Direct experimental spectroscopic data for **2-Amino-4,6-dichlorobenzothiazole** is not readily available in public databases. This guide presents a detailed analysis of a closely related analogue, 2-Amino-6-chlorobenzothiazole, to provide researchers, scientists, and drug development professionals with a representative understanding of the spectroscopic characteristics of this class of compounds. The data herein serves as a valuable reference for the structural elucidation of similar molecules.

Introduction

2-Aminobenzothiazoles are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The precise substitution pattern on the benzothiazole ring system is crucial for its biological efficacy and interaction with molecular targets. A thorough structural characterization using a combination of spectroscopic techniques is therefore essential in the development of new therapeutic agents based on this scaffold. This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition, using 2-Amino-6-chlorobenzothiazole as a case study.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of 2-Amino-6-chlorobenzothiazole and its bromo-analogue.

Table 1: ^1H NMR Spectroscopic Data of 2-Amino-6-chlorobenzothiazole

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.42	d	1H	H-4
7.28	s	1H	H-7
7.05	d	1H	H-5
5.40	br s	2H	-NH ₂

Solvent: DMSO-d₆

Table 2: ^{13}C NMR Spectroscopic Data of 2-Amino-6-bromobenzothiazole

Note: Data for the bromo-analogue is provided as a close approximation for the chloro-substituted compound.

Chemical Shift (ppm)	Assignment
167.9	C-2 (C=N)
151.8	C-7a
135.2	C-3a
129.8	C-5
123.6	C-4
121.1	C-7
115.4	C-6 (C-Br)

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data of 2-Amino-6-chlorobenzothiazole

Wavenumber (cm ⁻¹)	Intensity	Assignment
3420, 3300	Strong, Sharp	N-H stretching (asymmetric and symmetric)
1640	Strong	N-H bending (scissoring)
1550	Strong	C=N stretching
1480, 1440	Medium	Aromatic C=C stretching
820	Strong	C-H out-of-plane bending (p-disubstituted)
710	Medium	C-S stretching

Table 4: Mass Spectrometry Data of 2-Amino-6-chlorobenzothiazole[1]

m/z	Relative Intensity (%)	Assignment
184	100	[M] ⁺ (Molecular ion)
186	33	[M+2] ⁺ (Isotope peak for ³⁷ Cl)
149	45	[M - Cl] ⁺
122	20	[M - Cl - HCN] ⁺

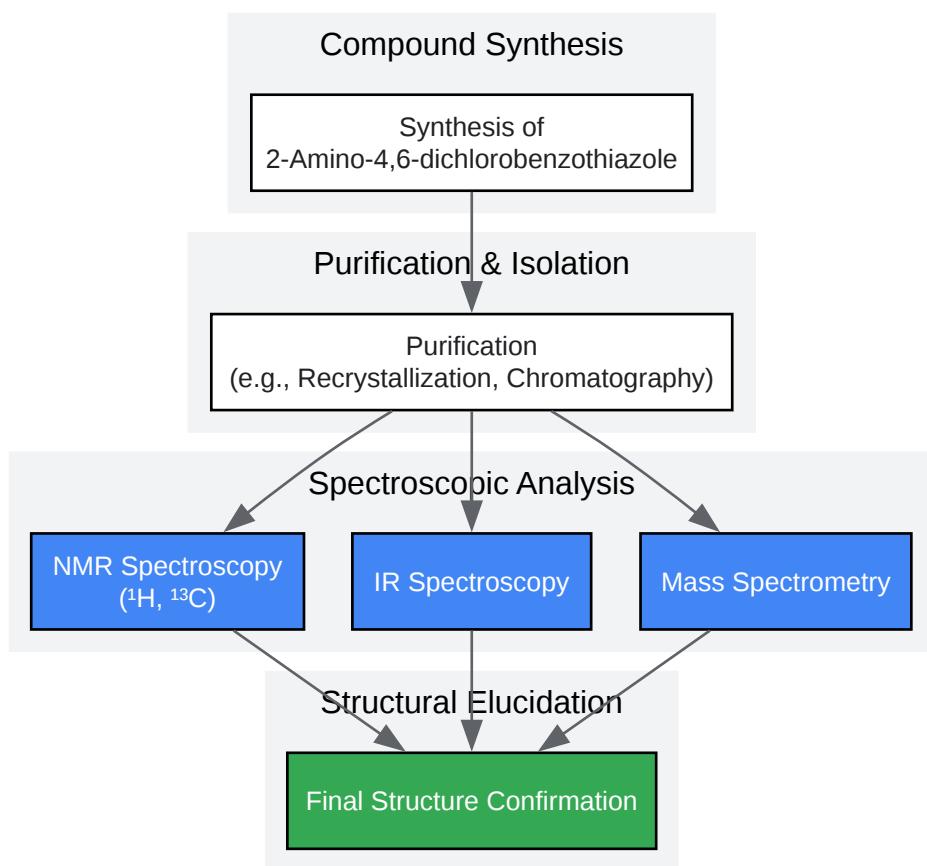
Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for 2-aminobenzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the spectral width is set from 0 to 15 ppm. For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width from 0 to 200 ppm.

Infrared (IR) Spectroscopy


IR spectra are generally obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction. For direct analysis, electron ionization (EI) is a common method. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the characterization of a synthesized compound like **2-Amino-4,6-dichlorobenzothiazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic data of 2-Amino-4,6-dichlorobenzothiazole (NMR, IR, Mass)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098057#spectroscopic-data-of-2-amino-4-6-dichlorobenzothiazole-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com